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Compound of Interest

Compound Name: Golvatinib

Cat. No.: B1684476 Get Quote

Golvatinib: A Comprehensive Technical Guide
This in-depth guide provides a detailed overview of the chemical properties, mechanism of

action, and preclinical data of Golvatinib (E7050), a potent dual inhibitor of the c-Met and

VEGFR-2 tyrosine kinases. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and IUPAC Name
Golvatinib is a synthetic organic compound belonging to the class of diarylethers.

Chemical Structure:

IUPAC Name: N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-

pyridinyl]oxy]phenyl]-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Chemical Formula: C₃₃H₃₇F₂N₇O₄[2]

Molecular Weight: 633.69 g/mol [2]

Mechanism of Action
Golvatinib is an orally bioavailable, ATP-competitive inhibitor that demonstrates potent and

dual inhibition of both c-Met (hepatocyte growth factor receptor) and Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][3] The aberrant activation of these
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receptor tyrosine kinases is implicated in various aspects of tumor progression, including cell

proliferation, migration, invasion, and angiogenesis.[1][3]

By binding to and inhibiting the activity of c-Met and VEGFR-2, Golvatinib effectively blocks

their signaling pathways. This dual inhibition leads to a reduction in tumor cell growth and the

inhibition of new blood vessel formation (angiogenesis) that is essential for tumor survival and

metastasis.[1][3] Specifically, in EGFR mutant lung cancer cell lines, Golvatinib has been

shown to circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs) by blocking the

Met/Gab1/PI3K/Akt signaling pathway.[4]

Signaling Pathway Inhibition
The following diagram illustrates the signaling pathways targeted by Golvatinib.
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Golvatinib's Inhibition of c-Met and VEGFR-2 Signaling Pathways.

Preclinical Data
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In Vitro Kinase and Cell Proliferation Inhibition
Golvatinib has demonstrated potent inhibitory activity against both c-Met and VEGFR-2

kinases. Its anti-proliferative effects have been evaluated in various cancer cell lines.

Target/Cell Line Assay Type IC₅₀ (nM) Reference

c-Met Kinase Assay 14 [4][5]

VEGFR-2 Kinase Assay 16 [4][5]

MKN45 (gastric

cancer)
Cell Proliferation 37 [6]

EBC-1 (lung cancer) Cell Proliferation 6.2 [6]

Hs746T (gastric

cancer)
Cell Proliferation 23 [6]

SNU-5 (gastric

cancer)
Cell Proliferation 24 [6]

In Vivo Antitumor Activity
In vivo studies using xenograft models have shown that Golvatinib significantly inhibits tumor

growth and angiogenesis. Treatment with Golvatinib has led to tumor regression and even

disappearance in some models with c-Met amplification.[5][6] In a peritoneal dissemination

model, Golvatinib demonstrated an antitumor effect and a significant prolongation of lifespan

in treated mice.[5][6]

Experimental Protocols
Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC₅₀) of Golvatinib on adherent cancer cell lines.

Workflow Diagram:
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Seed cells in 96-well plate
(1,000-10,000 cells/well)

Incubate for 24 hours

Add serial dilutions of Golvatinib

Incubate for 48-72 hours

Add MTT solution (0.5 mg/mL)

Incubate for 4 hours

Solubilize formazan crystals with DMSO

Measure absorbance at 490 nm

Calculate % viability and IC₅₀
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Workflow for Determining IC₅₀ using the MTT Assay.
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Methodology:

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of

1,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to

allow for cell attachment.

Compound Addition: A stock solution of Golvatinib in DMSO is serially diluted in culture

medium to achieve a range of final concentrations. The medium from the cell plates is

removed and 100 µL of the Golvatinib-containing medium is added to each well.

Incubation: The plates are incubated for a period of 48 to 72 hours.

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an

additional 4 hours.

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well

to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value is determined by plotting the percentage of viability against the

logarithm of the Golvatinib concentration and fitting the data to a sigmoidal dose-response

curve.

Western Blot Analysis of c-Met and VEGFR-2
Phosphorylation
This protocol describes the methodology for assessing the inhibitory effect of Golvatinib on the

phosphorylation of c-Met and VEGFR-2 in cancer cells.

Methodology:

Cell Treatment and Lysis: Cells are treated with Golvatinib at various concentrations for a

specified time. Following treatment, cells are washed with ice-cold PBS and lysed with a
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lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the cell lysates is determined using

a BCA protein assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The

membrane is then incubated overnight at 4°C with primary antibodies specific for

phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total

VEGFR-2, and a loading control (e.g., β-actin or GAPDH).

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature. The protein bands are visualized using an enhanced chemiluminescence

(ECL) detection system.

Densitometry: The intensity of the protein bands is quantified using image analysis software.

The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of Golvatinib
in a mouse xenograft model.

Methodology:

Cell Implantation: Human cancer cells (e.g., MKN45, Hs746T) are subcutaneously injected

into the flank of immunodeficient mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomly assigned to treatment and control groups.

Drug Administration: Golvatinib is administered orally to the treatment group at a

predetermined dose and schedule. The control group receives a vehicle control.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.

Data Analysis: The tumor growth in the treatment group is compared to the control group to

determine the antitumor efficacy of Golvatinib. At the end of the study, tumors may be

excised for further analysis, such as immunohistochemistry to assess angiogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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